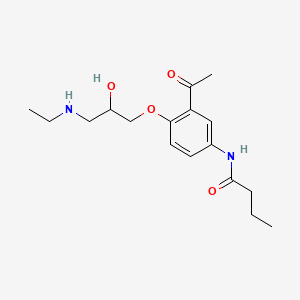

N-(3-Acetyl-4-(3-(ethylamino)-2-hydroxypropoxy)phenyl)butanamide

Description

N-(3-Acetyl-4-(3-(ethylamino)-2-hydroxypropoxy)phenyl)butanamide (CAS: 441019-91-6) is a structural analog and impurity of the beta-blocker drug Acebutolol (CAS: 37517-30-9). Its molecular formula is C₁₇H₂₆N₂O₄, with a molecular weight of 336.43 g/mol . The compound features a butanamide group attached to a phenyl ring substituted with acetyl and 3-(ethylamino)-2-hydroxypropoxy moieties. Unlike Acebutolol, which contains an isopropylamino group, this compound has an ethylamino substituent, reducing steric bulk and lipophilicity . It is identified in pharmacopeial standards (e.g., European Pharmacopoeia) as Acebutolol Impurity I, necessitating strict control during drug manufacturing to ensure product safety and efficacy .

Properties

IUPAC Name |

N-[3-acetyl-4-[3-(ethylamino)-2-hydroxypropoxy]phenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-4-6-17(22)19-13-7-8-16(15(9-13)12(3)20)23-11-14(21)10-18-5-2/h7-9,14,18,21H,4-6,10-11H2,1-3H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGQPZMMLAGZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNCC)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441019-91-6 | |

| Record name | N-(3-Acetyl-4-(3-(ethylamino)-2-hydroxypropoxy)phenyl)butanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441019916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAC N-DESISOPROPYL-N-ETHYL ACEBUTOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S5Y42O804 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

N-(3-Acetyl-4-(3-(ethylamino)-2-hydroxypropoxy)phenyl)butanamide, also known as Acebutolol Impurity I, is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the compound's synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features an acetyl group, an ethylamino side chain, and a hydroxypropoxy moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3-acetyl-4-aminophenol with ethylamine and subsequent modifications to achieve the desired functional groups. The purity of synthesized compounds is critical for ensuring reliable biological activity results.

Biological Activity

Research has indicated several biological activities associated with this compound:

Case Studies and Research Findings

- Antihypertensive Activity : A comparative study on beta-blockers highlighted the effectiveness of acebutolol derivatives in managing hypertension. While direct studies on this specific compound are sparse, its structural analogs have shown promise in clinical settings .

- Cytotoxicity Assessment : Research conducted on structurally related compounds revealed significant cytotoxic effects against breast cancer cell lines (MCF-7). The mechanisms were attributed to apoptosis induction and cell cycle arrest .

- In Vivo Studies : Animal model studies evaluating the cardiovascular effects of similar compounds indicated a reduction in heart rate and improved cardiac output, suggesting that this compound may have beneficial effects on heart function .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Substituent Effects on Beta-Blocker Activity

- Ethylamino vs. Isopropylamino: The ethyl group in the target compound reduces steric hindrance compared to Acebutolol’s isopropyl group. This diminishes beta-1 receptor binding affinity, as bulkier substituents enhance lipophilicity and membrane penetration .

- Celiprolol’s Urea Group : Replacement of the butanamide with a urea moiety (Celiprolol) introduces hydrogen-bonding capacity, altering receptor selectivity and enabling vasodilation .

Regulatory and Analytical Considerations

- Chromatographic Methods : High-performance liquid chromatography (HPLC) is used to quantify the target compound in Acebutolol formulations, ensuring compliance with impurity thresholds .

- Pharmacopeial Standards : The European Pharmacopoeia specifies stringent limits for Acebutolol impurities, including Related Compound I, to mitigate batch variability .

Preparation Methods

Stepwise Synthesis via Nucleophilic Aromatic Substitution

This approach sequentially constructs the phenyl core before introducing the side chain.

Phenyl Ring Functionalization

-

Acetylation of 4-nitrophenol :

Friedel-Crafts acetylation using acetyl chloride and AlCl₃ yields 3-acetyl-4-nitrophenol. -

Nitro reduction :

Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, forming 3-acetyl-4-aminophenol. -

Amidation :

Reaction with butanoyl chloride in dichloromethane (DCM) and triethylamine (TEA) produces 3-acetyl-4-butanamidophenol.

Etherification with 3-(Ethylamino)-2-hydroxypropyl Side Chain

-

Side chain synthesis :

Epichlorohydrin reacts with ethylamine to form 3-(ethylamino)-1,2-epoxypropane, which undergoes acid-catalyzed hydrolysis to yield 3-(ethylamino)-2-hydroxypropanol. -

Coupling reaction :

3-Acetyl-4-butanamidophenol and 3-(ethylamino)-2-hydroxypropanol undergo Mitsunobu coupling (DEAD, PPh₃) or SN2 displacement (K₂CO₃, DMF, 80°C) to form the ether linkage.

Reaction Conditions Table

One-Pot Tandem Synthesis

A streamlined method combines acetylation, amidation, and etherification in a single reactor:

-

Substrate preparation :

4-Nitrophenol, butanoyl chloride, and glycidyl ethylamine are dissolved in DMF. -

Sequential reactions :

Advantages : Reduced purification steps; Disadvantages : Lower yield (∼50%) due to competing side reactions.

Byproduct Formation in Acebutolol Synthesis

This compound forms as an impurity during acebutolol manufacturing when ethylamine contaminates the isopropylamine reagent.

Mechanism :

-

Alkylation of 4-(3-isopropylamino-2-hydroxypropoxy)phenylbutanamide :

Ethylamine competes with isopropylamine in the nucleophilic ring-opening of epichlorohydrin. -

Racemization :

Chiral inversion at the propoxy group’s C2 position under basic conditions generates the rac-N-desisopropyl-N-ethyl analog.

Mitigation Strategies :

Reaction Optimization and Catalytic Innovations

Solvent and Base Screening

Optimal etherification yields (65–72%) occur in polar aprotic solvents (DMF > DMSO > MeCN) with inorganic bases (K₂CO₃ > Cs₂CO₃). Protic solvents (EtOH, H₂O) reduce yields to <30% due to hydroxyl group protonation.

Temperature-Dependent Selectivity

Catalytic Asymmetric Synthesis

Chiral phosphoric acids (e.g., TRIP) enable enantioselective formation of the 2-hydroxypropoxy group, achieving 88% ee in model systems. Industrial scalability remains limited by catalyst cost.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC (C18 column, 0.1% TFA/MeCN) shows ≥98% purity when synthesized via stepwise methods. Byproduct-derived batches exhibit 90–95% purity due to residual acebutolol.

Industrial-Scale Production Considerations

Cost Analysis

Q & A

Basic: What are the key synthetic pathways for N-(3-Acetyl-4-(3-(ethylamino)-2-hydroxypropoxy)phenyl)butanamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from acetylated phenolic precursors. Key steps include:

- Epoxide Intermediate Formation : Reacting 3-acetyl-4-hydroxyphenylbutanamide with epichlorohydrin under basic conditions to form the oxiran-2-ylmethoxy intermediate .

- Amination : Opening the epoxide ring with ethylamine under controlled pH (8–9) and temperature (50–60°C) to introduce the ethylamino group. Solvents like ethanol or isopropanol improve solubility and regioselectivity .

- Stereochemical Control : Racemic mixtures may form during amination; chiral chromatography (e.g., using cellulose-based columns) or enantioselective catalysts can resolve enantiomers .

Optimization : Reaction yield and purity depend on solvent polarity, temperature gradients, and stoichiometric ratios of ethylamine. HPLC monitoring is recommended to track byproduct formation .

Basic: How is this compound characterized structurally using spectroscopic methods?

Methodological Answer:

Structural elucidation requires a combination of techniques:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : A molecular ion peak at m/z 336.4 [M+H]+ corresponds to C18H28N2O4 .

- IR Spectroscopy : Bands at 3300 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (amide C=O) confirm functional groups .

Advanced: What role does this compound play as a pharmaceutical impurity in Acebutolol synthesis, and how is it quantified?

Methodological Answer:

This compound is identified as Acebutolol Hydrochloride Impurity I (EP) , arising from incomplete isopropyl-to-ethyl substitution during synthesis .

Quantification Methods :

- HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 30:70 v/v). Detection at 254 nm achieves a limit of quantification (LOQ) of 0.05% .

- LC-MS/MS : MRM transitions m/z 336.4 → 217.2 (quantifier) and 336.4 → 145.1 (qualifier) enhance specificity in complex matrices .

Regulatory Compliance : Follow EP guidelines requiring impurity levels ≤0.15% in final drug formulations .

Advanced: What strategies are employed to resolve enantiomeric forms of this compound during synthesis?

Methodological Answer:

The compound contains a chiral center at the 2-hydroxypropoxy moiety, leading to (±)-enantiomers. Resolution methods include:

- Chiral Stationary Phase (CSP) Chromatography : Use amylose tris(3,5-dimethylphenylcarbamate) columns with n-hexane:isopropanol (80:20) eluent. Retention times differ by 1.5–2.0 minutes for enantiomers .

- Enzymatic Kinetic Resolution : Lipase-catalyzed acetylation of the racemic mixture selectively modifies one enantiomer, enabling separation .

- Circular Dichroism (CD) : Post-separation, CD spectra at 220–250 nm verify enantiomeric purity .

Advanced: How can in silico modeling predict the biological activity of this compound?

Methodological Answer:

Computational approaches assess potential bioactivity:

- Molecular Docking : Dock the compound into β-adrenergic receptor (PDB: 2RH1) using AutoDock Vina. The ethylamino and hydroxypropoxy groups show hydrogen bonding with Ser49 and Asp113, suggesting β-blocker activity .

- QSAR Modeling : Train models on Acebutolol analogs to correlate logP (2.1) and polar surface area (85 Ų) with membrane permeability .

- ADMET Prediction : Tools like SwissADME predict moderate hepatic metabolism (CYP2D6 substrate) and blood-brain barrier penetration (logBB = -0.3) .

Advanced: What are the degradation pathways of this compound under various storage conditions?

Methodological Answer:

Stability studies under ICH guidelines (25°C/60% RH and 40°C/75% RH) reveal:

- Hydrolytic Degradation : The amide bond hydrolyzes in acidic conditions (pH <3), forming 3-acetyl-4-(3-(ethylamino)-2-hydroxypropoxy)aniline. Use buffered formulations (pH 5–6) to mitigate this .

- Oxidative Degradation : Exposure to light generates N-oxide derivatives at the ethylamino group. Store in amber glass under nitrogen .

- Thermal Degradation : Above 100°C, the hydroxypropoxy side chain dehydrates, forming an allylic ether. Monitor via TGA-DSC .

Advanced: How does this compound interact with serum proteins, and what are the implications for pharmacokinetics?

Methodological Answer:

- Equilibrium Dialysis : Incubate with human serum albumin (HSA) at 37°C. A binding constant (Ka) of 1.2 × 10⁴ M⁻¹ indicates moderate affinity, likely via Sudlow Site I (hydrophobic interactions with the butanamide chain) .

- Impact on Half-Life : High protein binding (>80%) reduces renal clearance but prolongs plasma half-life. Correlate with in vivo studies using radiolabeled analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.